molecular formula C11H13NO3 B1670105 Decarbofuran CAS No. 1563-67-3

Decarbofuran

Cat. No.: B1670105
CAS No.: 1563-67-3
M. Wt: 207.23 g/mol
InChI Key: JTBBRGSSVACAJM-UHFFFAOYSA-N
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Description

Decarbofuran, also known as 2,3-dihydro-2-methylbenzofuran-7-yl methylcarbamate, is a carbamate pesticide. It is primarily used to control insects on a variety of field crops, including potatoes, corn, and soybeans. The compound is known for its effectiveness in pest control and its relatively low toxicity to mammals compared to other pesticides .

Preparation Methods

Synthetic Routes and Reaction Conditions: Decarbofuran can be synthesized through the reaction of 2,3-dihydro-2-methylbenzofuran with methyl isocyanate. The reaction typically occurs under controlled conditions to ensure the formation of the desired carbamate ester. The process involves the use of solvents and catalysts to facilitate the reaction and achieve high yields .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chemical reactors where the reactants are combined under specific temperature and pressure conditions. The process is optimized to maximize efficiency and minimize waste. The final product is purified through distillation and crystallization techniques to ensure high purity and quality .

Chemical Reactions Analysis

Types of Reactions: Decarbofuran undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized to form various oxidation products. This reaction is typically carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced to form different reduced products. Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: this compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Nucleophiles, electrophiles.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of the compound .

Scientific Research Applications

Decarbofuran has a wide range of scientific research applications, including:

    Chemistry: It is used as a model compound in studies of carbamate pesticides and their environmental impact. Researchers investigate its degradation pathways and the formation of by-products.

    Biology: this compound is studied for its effects on various biological systems, including its toxicity to insects and its relatively low toxicity to mammals.

    Medicine: While not commonly used in medicine, this compound’s mechanism of action as a cholinesterase inhibitor provides insights into the development of drugs targeting similar pathways.

    Industry: In agriculture, this compound is used to protect crops from insect pests, thereby increasing yield and quality

Mechanism of Action

Decarbofuran exerts its effects by inhibiting cholinesterase or acetylcholinesterase enzymes. This inhibition occurs through the formation of unstable complexes with the enzymes, leading to the carbamoylation of the active sites. This process is reversible, and the inhibition suppresses the action of acetylcholine esterase, resulting in the accumulation of acetylcholine at nerve synapses. This leads to overstimulation of the nervous system in insects, ultimately causing their death .

Comparison with Similar Compounds

    Carbofuran: A widely used carbamate pesticide with similar insecticidal properties.

    Aldicarb: Another carbamate pesticide known for its high toxicity to insects.

    Methomyl: A carbamate pesticide used to control a wide range of insect pests.

Uniqueness of Decarbofuran: this compound is unique in its relatively low toxicity to mammals compared to other carbamate pesticides. This makes it a safer option for use in agricultural settings where human exposure is a concern. Additionally, its effectiveness in controlling a variety of insect pests makes it a valuable tool in integrated pest management strategies .

Properties

IUPAC Name

(2-methyl-2,3-dihydro-1-benzofuran-7-yl) N-methylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO3/c1-7-6-8-4-3-5-9(10(8)14-7)15-11(13)12-2/h3-5,7H,6H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTBBRGSSVACAJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=C(O1)C(=CC=C2)OC(=O)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3057985
Record name Decarbofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3057985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1563-67-3
Record name Decarbofuran
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1563-67-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Decarbofuran [ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001563673
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Decarbofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3057985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DECARBOFURAN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z95M6C5LT0
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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